gentamicin C1 sulfate
Overview
Description
Gentamicin C1 sulfate is a member of the aminoglycoside class of antibiotics. It is primarily used to treat severe bacterial infections caused by gram-negative bacteria. This compound is derived from the bacterium Micromonospora purpurea and is known for its broad-spectrum antibacterial activity. It is particularly effective against Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gentamicin C1 sulfate is typically produced through a fermentation process involving the bacterium Micromonospora purpurea. The fermentation broth is subjected to various purification steps, including ion-exchange chromatography and crystallization, to isolate this compound .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation. The bacterium Micromonospora purpurea is cultured in a nutrient-rich medium under controlled conditions. After fermentation, the broth is filtered to remove bacterial cells, and the antibiotic is extracted using organic solvents. The crude extract is then purified through ion-exchange chromatography and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Gentamicin C1 sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents under mild conditions.
Substitution: Various alkylating agents can be used to introduce different functional groups into the gentamicin molecule.
Major Products Formed: The major products formed from these reactions include modified gentamicin derivatives with enhanced antibacterial activity or reduced toxicity. These derivatives are often tested for their efficacy against resistant bacterial strains .
Scientific Research Applications
Gentamicin C1 sulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Biology: Researchers use this compound to study bacterial protein synthesis and the mechanisms of antibiotic resistance.
Medicine: It is widely used in clinical settings to treat severe bacterial infections, particularly those caused by gram-negative bacteria.
Mechanism of Action
Gentamicin C1 sulfate exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death. The primary molecular targets are the 16S ribosomal RNA and the 30S ribosomal protein S12 .
Comparison with Similar Compounds
- Gentamicin C1a
- Gentamicin C2
- Gentamicin C2a
- Gentamicin C2b
- Sisomicin
- Garamine
- Gentamicin B1
- 2-Deoxystreptamine
Comparison: Gentamicin C1 sulfate is unique among its congeners due to its specific methyl substitution at the 6′-position, which influences its antibacterial activity and toxicity profile. For instance, gentamicin C1a is less ototoxic compared to gentamicin C2, while gentamicin C2b is considered the least nephrotoxic among the C subtypes . The structural differences among these compounds result in variations in their antibacterial potency and side effect profiles, making this compound a valuable option for treating specific bacterial infections .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;(H2,1,2,3,4)/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQISSNHRDDWRM-FDJABWOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45N5O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191866 | |
Record name | Gentamicin C1 sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38539-12-7 | |
Record name | Gentamicin C1 sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038539127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gentamicin C1 sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENTAMICIN C1 SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLI0S741IL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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